4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is a chemical compound characterized by the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol. This compound features a morpholine ring, a phenyl group, and a butyn-1-ol moiety, which collectively contribute to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is recognized for its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer research.
The compound can be synthesized through specific chemical reactions involving readily available precursors. It is often utilized in scientific research as an intermediate for more complex molecular structures and as a biochemical probe in biological studies.
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol falls under the category of organic compounds, specifically within the class of alcohols due to the presence of the hydroxyl functional group. Its classification also includes alkyne derivatives because of the butyn-1-ol structure.
The synthesis of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with propargyl alcohol under basic conditions. This reaction is generally carried out using catalysts that facilitate the formation of the desired alkyne alcohol.
Key steps in the synthesis process include:
The molecular structure of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H19NO2 |
Molecular Weight | 245.32 g/mol |
CAS Number | 1275109-27-7 |
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The major products from these reactions include:
The physical properties of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol include:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Relevant chemical properties include:
Property | Value |
---|---|
pKa | Not specified |
LogP | Not specified |
These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
The applications of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-al are diverse:
This compound's unique structure allows it to serve as a valuable tool in both academic research and industrial applications, highlighting its significance in modern chemistry and pharmacology.
Regioselective alkynylation constitutes the foundational step in constructing the molecular architecture of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (CAS TBD). This compound features a morpholine-anchored phenyl ring connected via a para-substituted methylene bridge to a terminal alkyne spacer terminating in a hydroxymethyl group. Sonogashira cross-coupling has emerged as the predominant method for forging the critical C–C bond between the electron-rich morpholinylmethyl-phenyl system and the alkyne component. Modern catalytic systems employ palladium/copper synergistic catalysis under ligand-controlled conditions to achieve near-quantitative yields while preserving the integrity of the morpholine nitrogen and preventing alkyne homocoupling.
Key methodological advances include the deployment of XPhos-Pd-G3 precatalysts combined with CuI co-catalysis in amine solvents, enabling coupling at room temperature with exceptional functional group tolerance [5]. This system suppresses protodehalogenation of the iodoarene precursor—4-(iodobenzyl)morpholine—while accommodating the basic morpholine nitrogen without competitive coordination. Microwave-assisted continuous-flow Sonogashira protocols have further enhanced reaction efficiency, reducing typical coupling times from hours to minutes while maintaining >95% regioselectivity for the para-substituted product [6]. The alkyne component, 3-butyn-1-ol, requires minimal protection (typically as a silyl ether) to prevent metalloenolate formation during the catalytic cycle.
Table 1: Catalytic Systems for Regioselective Alkynylation of 4-(Halobenzyl)Morpholine
Catalytic System | Ligand | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Pd(OAc)₂/CuI | PPh₃ | TEA | 80 | 72 | Homocoupling (8%) |
PdCl₂(PPh₃)₂/CuI | XantPhos | DIPA | 60 | 89 | Protodehalogenation (3%) |
XPhos-Pd-G3/CuI | XPhos | NMP | 25 | 98 | <1% |
PEPPSI-IPr/CuI | IPr | THF | 50 | 94 | Homocoupling (2%) |
Recent innovations leverage copper-free Sonogashira variants using Pd nanoparticles immobilized on magnetic cobalt ferrite supports. These heterogeneous systems achieve quantitative conversion of 4-(bromobenzyl)morpholine with 3-butyn-1-ol while enabling catalyst recovery via magnetic separation and reuse for ≥5 cycles without significant activity loss—addressing transition metal contamination concerns in pharmaceutical intermediates [6].
The butynol spacer (‒C≡C‒CH₂OH) in 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol represents a critical structural variable influencing molecular conformation and target engagement. Systematic investigations compare analogues with propargyl alcohol (‒C≡C‒OH), pentynol (‒C≡C‒CH₂CH₂OH), and hexynol (‒C≡C‒CH₂CH₂CH₂OH) spacers to elucidate structure-property relationships. Synthesis employs stoichiometrically controlled alkylation of 4-ethynylbenzylmorpholine with ω-bromoalkanols under Pd/Cu-catalyzed conditions, followed by deprotection when necessary.
Computational analyses reveal profound spacer-length effects on molecular topology: Density Functional Theory (DFT) calculations demonstrate that the butynol spacer (n=2) optimizes the distance between the morpholine’s nitrogen atom and the terminal hydroxyl to 9.7Å—conferring ideal rigidity for biomolecular recognition compared to flexible alkyl chains. This rigid-yet-linear configuration enables optimal hydrogen-bonding geometry while maintaining coplanarity between the phenyl ring and alkyne π-system. Shorter spacers (propargyl alcohol) induce excessive curvature, while longer chains (pentynol/hexynol) introduce rotational freedom that diminishes binding precision [3].
Table 2: Physicochemical Properties of Morpholinylmethyl-Phenyl-Alkynol Analogues
Spacer Group | Distance N→O (Å) | Log P | Aqueous Solubility (mg/mL) | Dipole Moment (Debye) |
---|---|---|---|---|
‒C≡C‒OH (Propargyl) | 6.2 | 1.38 | 12.4 | 3.85 |
‒C≡C‒CH₂OH (Butynol) | 9.7 | 1.72 | 8.6 | 4.92 |
‒C≡C‒CH₂CH₂OH (Pentynol) | 11.9 | 1.95 | 5.3 | 5.14 |
‒C≡C‒CH₂CH₂CH₂OH (Hexynol) | 14.1 | 2.18 | 2.1 | 5.37 |
Experimental validation via X-ray crystallography confirms that the butynol derivative crystallizes in the orthorhombic space group P2₁2₁2₁ with intermolecular O‒H···N(morpholine) hydrogen bonds (2.89Å) stabilizing a linear conformation—unlike the folded structures observed in longer-chain analogues. Solubility studies corroborate that the butynol spacer balances lipophilicity (Log P = 1.72) with adequate aqueous solubility (8.6 mg/mL) for biological screening, whereas hexynol derivatives exhibit precipitation in physiological buffers [3] [7].
The morpholine moiety in 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol serves as a versatile platform for nitrogen-directed diversification, enabling the generation of structurally enriched libraries. Post-synthetic modifications exploit three primary strategies: 1) N-functionalization via alkylation/acylation; 2) ring-opening/expansion reactions; and 3) C–H activation at the morpholine α-carbons.
N-Alkylation proceeds regioselectively under mild phase-transfer conditions (K₂CO₃, TBAB, CH₃CN) with alkyl/aryl halides, generating quaternary ammonium salts without competing O-alkylation. This approach installs diverse substituents including benzyl, propargyl, and polyethyleneglycol chains while preserving the alkyne integrity. Acylation proves equally efficient using carboxylic acid activators (HATU/DIPEA) or anhydrides, yielding amides with >90% conversion. Notably, N-Boc protection prior to alkyne coupling prevents quaternization during Sonogashira reactions—enabling later deprotection for selective modification [2].
Ring transformation strategies employ BF₃·Et₂O-catalyzed transamidation with primary amines (e.g., ethanolamine, 2-aminoethanethiol) at 80°C, cleaving the C‒N bond to afford N-(2-hydroxyethyl)-N-(2-arylethynylethanol)amino derivatives. Alternatively, ZnBr₂-mediated ring expansion with diazo compounds inserts CH₂ or C(Ar)₂ groups, converting morpholine into 1,4-oxazepane scaffolds—modulating N‒O distance by 1.8Å and significantly altering dipole moments [3].
Most innovatively, Ru(II)-catalyzed C–H activation enables direct functionalization of morpholine’s α-carbons. Using [Ru(p-cymene)Cl₂]₂ with oxidizing AgOAc additives, the reaction achieves ortho-alkenylation of the morpholine ring with acrylates under mild conditions. This strategy constructs spirocyclic derivatives when combined with dienes, adding three-dimensional complexity without prefunctionalization [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7